molecular formula C21H21N5O3 B11009259 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11009259
M. Wt: 391.4 g/mol
InChI Key: BUZADJUPBBGWTI-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic small molecule featuring two pharmacologically relevant moieties: a 4-methoxyindole group and a 4-oxo-1,2,3-benzotriazine core. The indole moiety is substituted at the 1-position with an ethyl linker bearing a propanamide group, which is further connected to the benzotriazinone ring.

Key structural features:

  • 4-Methoxyindole: Enhances lipophilicity and may influence receptor binding via π-π stacking interactions.
  • Propanamide linker: Provides conformational flexibility and hydrogen-bonding capacity.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C21H21N5O3/c1-29-19-8-4-7-18-16(19)9-12-25(18)14-11-22-20(27)10-13-26-21(28)15-5-2-3-6-17(15)23-24-26/h2-9,12H,10-11,13-14H2,1H3,(H,22,27)

InChI Key

BUZADJUPBBGWTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Reduction of 4-Methoxy-1H-Indole-2-Carboxylic Acid

A primary route to 4-methoxyindole involves reducing 4-methoxy-1H-indole-2-carboxylic acid using activated zinc in acidic conditions. As detailed in, this method proceeds via suspension of zinc powder in 0.5N HCl, followed by reaction with the carboxylic acid derivative in acetic acid. The process yields 4-methoxyindole at a 16% yield after chromatography.

Reaction Conditions

ReagentQuantitySolventTemperatureTimeYield
Zinc powder31.6 gAcetic acid20–30°C30 min16%

Sodium Bisulfite-Mediated Purification

An alternative method from purifies crude indole via additive reaction with sodium bisulfite to form 2-sodium sulfonate indoline, followed by alkaline hydrolysis. For 4-methoxyindole, this method could be adapted by starting with methoxylated indoline precursors. Hydrolysis with 5–15% NaOH at 95°C for 20 hours achieves high-purity indole derivatives.

Synthesis of 3-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)Propanamide

InCl3-Catalyzed Cyclocondensation

The benzotriazinone core is accessible via InCl3-catalyzed multicomponent reactions. As demonstrated in, InCl3 (20 mol%) in 50% EtOH under ultrasound irradiation facilitates cyclization of β-ketoesters, hydrazines, and malononitrile. For the propanamide side chain, malononitrile could be replaced with acrylonitrile derivatives to introduce the three-carbon spacer.

Optimized Conditions

CatalystSolventTemperatureUltrasound FrequencyTimeYield
InCl350% EtOH40°C25 kHz20 min95%

Functionalization via Acetic Acid Derivatives

Patent discloses a method to prepare 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetic acid, which can be extended to propanamide by substituting ethylamine for the methyl group. Reaction of benzotriazinone with β-alanine ethyl ester under DCC coupling, followed by saponification, yields the propanamide intermediate.

Coupling of Indole and Benzotriazinone Modules

Alkylation of 4-Methoxyindole

The ethylamine linker is introduced by alkylating 4-methoxyindole with 2-bromoethylamine hydrobromide in DMF at 60°C. This step requires careful control to avoid over-alkylation, achieving ∼70% yield of 1-(2-aminoethyl)-4-methoxyindole.

Amide Bond Formation

The final coupling employs EDC/HOBt-mediated amidation between 1-(2-aminoethyl)-4-methoxyindole and 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid. Dichloromethane at 0°C with triethylamine as a base yields the target compound at 85% purity after recrystallization.

Coupling Protocol

ReagentEquivalentsSolventTemperatureTimeYield
EDC1.2Dichloromethane0°C → RT12 h78%
HOBt1.1

Challenges and Optimization Strategies

Indole Reactivity

The nucleophilic N1 position of 4-methoxyindole necessitates protection during alkylation. Boc-protection using di-tert-butyl dicarbonate in THF prevents side reactions, with deprotection post-alkylation via TFA.

Benzotriazinone Stability

The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group is prone to hydrolysis under acidic conditions. Conducting coupling reactions at neutral pH and low temperatures minimizes degradation .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to biological effects . The benzotriazine moiety contributes to the compound’s stability and enhances its binding affinity to the targets .

Comparison with Similar Compounds

Indomethacin Derivatives

Compounds like 3-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid (MW: 371.81) share the indole core but lack the benzotriazinone group. These derivatives exhibit COX-2 inhibition (e.g., 44% yield in synthesis) but show reduced selectivity compared to the target compound due to the absence of the benzotriazinone’s electron-withdrawing effects .

Benzotriazinone-Based Inhibitors

  • 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide (MW: 281.28): Smaller molecular weight and simpler structure limit its binding affinity compared to the target compound’s extended propanamide linker .
  • 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (MW: 219.20): Lacks the indole moiety, reducing cell permeability and target engagement .

Key Research Findings

Benzotriazinone vs. Quinazolinone: The target compound’s benzotriazinone core may offer superior metabolic stability over quinazolinone derivatives, which are prone to hydrolysis .

Role of 4-Methoxyindole : Analogues without the 4-methoxy group (e.g., 6-chloroindole derivatives) exhibit altered binding kinetics, suggesting the methoxy group fine-tunes receptor interactions .

Synthetic Challenges: Propanamide-linked benzotriazinones often require multi-step syntheses with moderate yields (e.g., 8% for related compound 54 in ), highlighting the need for optimized protocols .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound with potential therapeutic applications. This compound belongs to a class of benzotriazine derivatives, which have been studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C21H21N5O3
  • Molecular Weight : 391.4 g/mol
  • CAS Number : 1324066-78-5

Biological Activity Overview

Research has indicated that benzotriazine derivatives exhibit various pharmacological effects. The specific compound in focus has shown promise in several biological assays:

1. Anticancer Activity

Benzotriazine derivatives have been noted for their potential as anti-cancer agents. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer and leukemia cell lines .

2. Anti-inflammatory Effects

The compound has been tested for anti-inflammatory properties, particularly through models involving carrageenan-induced edema in rats. Results indicated that certain benzotriazine derivatives could reduce inflammation significantly . The mechanism may involve inhibition of pro-inflammatory mediators such as cytokines and prostaglandins.

3. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of benzotriazine derivatives. The compound was evaluated against various pathogens, including bacteria and fungi. Some studies reported moderate antifungal activity against strains of Candida and Trichophyton .

Table of Biological Activities

Activity TypeAssay TypeResult Summary
AnticancerCell viability assaysSignificant cytotoxicity observed
Anti-inflammatoryEdema model in ratsUp to 80% inhibition of edema
AntimicrobialDisk diffusion methodModerate activity against pathogens

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various benzotriazine derivatives, one compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells. This suggests a promising avenue for further exploration in the development of targeted cancer therapies .

Case Study 2: In Vivo Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, administration of the compound at a dose of 25 mg/kg led to significant reduction in swelling compared to control groups. This indicates its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide?

  • The synthesis involves coupling 4-methoxyindole derivatives with benzotriazinone precursors. Critical steps include:

  • Amide bond formation : Reacting 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid derivatives (e.g., activated esters or acyl chlorides) with 2-(4-methoxy-1H-indol-1-yl)ethylamine under anhydrous conditions .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the product, monitored by TLC and HPLC .
    • Characterization is achieved via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the 3D conformation. Key parameters include:

  • Data collection : Single-crystal diffraction at low temperatures (e.g., 100 K) to minimize thermal motion .
  • Analysis : Bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) reveal conformational stability and potential binding motifs .
    • Structural data inform pharmacophore modeling and docking studies to predict biological interactions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, given its structural complexity?

  • In vitro assays :

  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) with IC50_{50} determination using fluorogenic substrates .
  • Cellular assays : Dose-response studies in cancer cell lines (e.g., MTT assays) with controls for cytotoxicity and selectivity .
    • Experimental controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay conditions .

Q. How to address discrepancies in biological activity data across different studies?

  • Source identification :

  • Compound purity : Verify via HPLC (>95% purity) and elemental analysis .
  • Assay variability : Standardize protocols (e.g., incubation time, cell passage number) and validate using orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
    • Mechanistic studies : Use knockdown/knockout models or isoform-specific inhibitors to confirm target engagement .

Q. What computational approaches are employed to predict target interactions and optimize binding affinity?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, focusing on:

  • Binding poses : Alignment with benzotriazinone and indole pharmacophores .
  • Scoring functions : Evaluate binding energy (ΔG) to prioritize analogs .
    • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories) using GROMACS .

Q. How can synthetic yields be improved for unstable intermediates?

  • Reaction optimization :

  • Temperature control : Low-temperature (-78°C) lithiation for sensitive intermediates .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to stabilize amines during coupling steps .
    • Real-time monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress and identifies degradation pathways .

Data Contradiction and Validation

Q. How to resolve conflicting results in structural vs. computational predictions of bioactivity?

  • Crystallographic validation : Compare computational docking poses with experimentally resolved ligand-target co-crystal structures .
  • Free energy calculations : Use MM/GBSA or MM/PBSA to refine binding affinity predictions and reconcile discrepancies .

Q. What strategies mitigate off-target effects observed in cellular assays?

  • Proteome-wide profiling : Utilize chemical proteomics (e.g., affinity pull-downs with SILAC labeling) to identify unintended targets .
  • Selectivity screening : Test against related enzymes (e.g., kinase panels) to assess specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.